
1-Phenylsulfonylindole-6-boronic acid
Übersicht
Beschreibung
1-Phenylsulfonylindole-6-boronic acid is an organic compound with the molecular formula C14H12BNO4S. It is a boronic acid derivative, characterized by the presence of both a boronic acid group and a phenylsulfonyl group attached to an indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylsulfonylindole-6-boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylsulfonylindole-6-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Boronic acids, including 1-Phenylsulfonylindole-6-boronic acid, have been studied for their potential as anticancer agents. They can inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. The following table summarizes key studies on the anticancer effects of boronic acids:
Case Study: Bortezomib Combination Therapy
In a clinical trial involving advanced-stage aggressive lymphomas, the combination of bortezomib with other agents demonstrated enhanced efficacy against drug-resistant cancer cells. This highlights the potential of incorporating boronic acid derivatives in therapeutic regimens to overcome resistance mechanisms in cancer treatment.
Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against resistant bacterial strains. Boronic acids exhibit unique interactions with β-lactamases, enzymes that confer antibiotic resistance.
Case Study: Biofilm Formation Inhibition
Research demonstrated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This finding suggests that boronic acid derivatives could be pivotal in developing new strategies to combat antibiotic-resistant infections.
Wirkmechanismus
The mechanism of action of 1-Phenylsulfonylindole-6-boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the phenylsulfonyl group, which enhances the reactivity of the boronic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Indole-6-boronic acid
- Phenylsulfonylindole
Uniqueness
1-Phenylsulfonylindole-6-boronic acid is unique due to the combination of the boronic acid and phenylsulfonyl groups on the indole ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .
Biologische Aktivität
1-Phenylsulfonylindole-6-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Enzyme Inhibition : Exhibits inhibitory effects on several enzymes relevant to disease processes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to:
- Inhibit key enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- Disrupt microbial growth by targeting bacterial enzymes.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 | 18.76 ± 0.62 | Induction of apoptosis through caspase activation |
HeLa | 22.45 ± 0.75 | Inhibition of cell proliferation |
These results suggest that the compound may serve as a lead in developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results were as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
E. coli | 6.50 |
S. aureus | 5.00 |
The compound's ability to inhibit bacterial growth indicates its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound's inhibitory effects on various enzymes were assessed, revealing significant activity:
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antithyrosinase | 11.52 ± 0.46 |
These findings highlight the compound's potential in treating conditions related to enzyme dysregulation.
Case Studies
Case Study 1 : A recent investigation into the use of this compound in cream formulations demonstrated its effectiveness as an antioxidant and antibacterial agent, supporting its application in dermatological products.
Case Study 2 : Another study explored the compound's role in enzyme inhibition, particularly focusing on its potential to inhibit cholinesterases, which are crucial in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)indol-6-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRLLZYYUIBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376829 | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-52-6 | |
Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480438-52-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.